molecular formula C17H12FN5O2 B5379607 4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No. B5379607
M. Wt: 337.31 g/mol
InChI Key: RZHUNSKDGQTPNX-UHFFFAOYSA-N
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Description

4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields such as medicine and agriculture. This compound is a benzamide derivative that contains an oxadiazole ring and a benzimidazole moiety. It exhibits a wide range of biological activities and has been studied extensively for its potential therapeutic and agricultural properties.

Mechanism of Action

The mechanism of action of 4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is not fully understood. However, it is believed to exert its biological activities by interacting with specific molecular targets in cells. For example, it has been shown to inhibit the activity of certain enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and repair. It has also been shown to inhibit the activity of certain receptors such as the adenosine A3 receptor, which is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide vary depending on the specific biological activity being studied. For example, in cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In viral-infected cells, it has been shown to inhibit viral replication and reduce viral load. In bacterial-infected cells, it has been shown to inhibit bacterial growth and biofilm formation. In inflammatory cells, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide in lab experiments include its wide range of biological activities, its relative ease of synthesis, and its potential as a drug candidate or pesticide. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and its potential instability under certain conditions.

Future Directions

There are several future directions for the study of 4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide. Some of these include:
1. Further investigation of the mechanism of action of this compound and its molecular targets in cells.
2. Optimization of the synthesis method to improve yield and purity.
3. Development of more potent and selective analogs of this compound for specific biological activities.
4. In vivo studies to evaluate the pharmacokinetics, toxicity, and efficacy of this compound.
5. Evaluation of the potential of this compound as a lead compound for drug discovery or pesticide development.
In conclusion, 4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide is a chemical compound that exhibits a wide range of biological activities and has potential applications in medicine and agriculture. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its analogs for various applications.

Synthesis Methods

The synthesis of 4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide involves the reaction of 4-fluoro-N-(4-aminophenyl)benzamide with 1-methyl-1H-benzimidazole-2-carboxylic acid hydrazide in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out in a suitable solvent such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures. The product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

4-fluoro-N-[4-(1-methyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide has been extensively studied for its potential applications in various fields such as medicine and agriculture. In medicine, this compound has been found to exhibit antitumor, antiviral, antimicrobial, and anti-inflammatory activities. It has been studied as a potential drug candidate for the treatment of cancer, viral infections, bacterial infections, and inflammatory diseases. In agriculture, this compound has been found to exhibit herbicidal and fungicidal activities. It has been studied as a potential pesticide for the control of weeds and fungal diseases in crops.

properties

IUPAC Name

4-fluoro-N-[4-(1-methylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O2/c1-23-13-5-3-2-4-12(13)19-16(23)14-15(22-25-21-14)20-17(24)10-6-8-11(18)9-7-10/h2-9H,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHUNSKDGQTPNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=NON=C3NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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